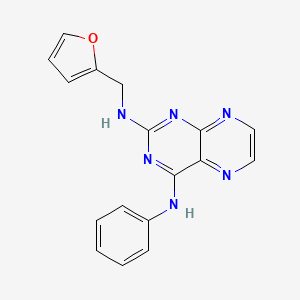
N2-(フラン-2-イルメチル)-N4-フェニルプテリジン-2,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is a complex organic compound that features a pteridine core substituted with a furan-2-ylmethyl group at the N2 position and a phenyl group at the N4 position
科学的研究の応用
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pteridine-dependent enzymes.
作用機序
Target of Action
The primary target of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is the epidermal growth factor receptor (EGFR) . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor .
Mode of Action
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine interacts with its target, the EGFR, by inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of chemical reactions inside the cell that instruct the cell to grow and divide. By blocking this signaling pathway, the compound can slow down the growth and division of cancer cells .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell growth and division . When EGFR is activated, it triggers a cascade of biochemical reactions inside the cell that lead to various outcomes, including cell proliferation, differentiation, and survival. By inhibiting EGFR, N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine disrupts this cascade, potentially leading to a slowdown or halt in the growth and division of cancer cells .
Result of Action
The primary result of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine’s action is the inhibition of EGFR, leading to a disruption in the signaling pathways that promote cell growth and division . This can result in a slowdown or halt in the growth and division of cancer cells, potentially leading to a reduction in the size of tumors or a slowdown in their growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pteridine core, which can be synthesized through the condensation of appropriate precursors. The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pteridine core under basic conditions. The phenyl group can be introduced through a similar substitution reaction using a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction rates and yields for similar compounds . Additionally, the use of efficient coupling reagents and catalysts can further enhance the synthesis process.
化学反応の分析
Types of Reactions
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides or other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
N2-(furan-2-ylmethyl)-N4-methylpteridine-2,4-diamine: Similar structure but with a methyl group instead of a phenyl group.
N2-(furan-2-ylmethyl)-N4-benzylpteridine-2,4-diamine: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
N2-(furan-2-ylmethyl)-N4-phenylpteridine-2,4-diamine is unique due to the combination of the furan-2-ylmethyl and phenyl groups, which can confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
2-N-(furan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQIGPIKLTUXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B2518111.png)
![2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518114.png)
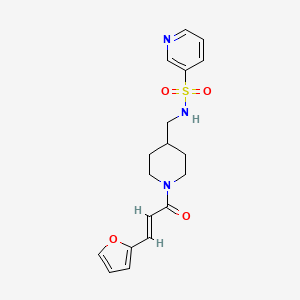
![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)
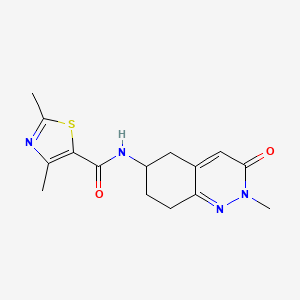
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)
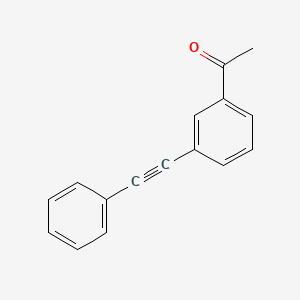
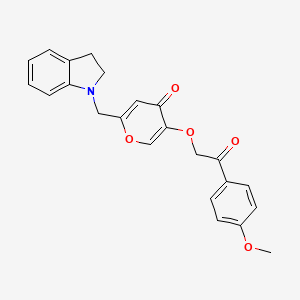
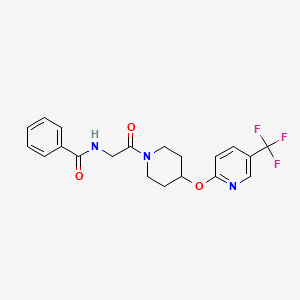
![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)
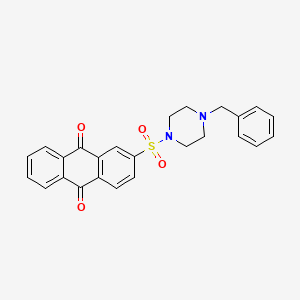
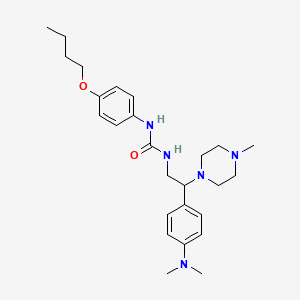
![2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2518131.png)

